(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride

Description

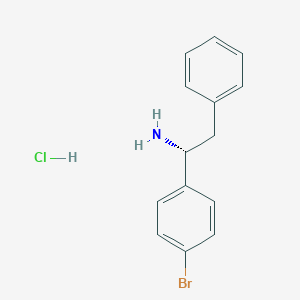

(1R)-1-(4-Bromophenyl)-2-phenylethanamine hydrochloride is a chiral amine salt featuring a brominated aromatic ring and a phenyl group on adjacent carbons of an ethanamine backbone. The compound’s stereochemistry at the C1 position (R-configuration) and dual aromatic substituents distinguish it from simpler arylalkylamine derivatives.

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEZWKKQWPLSLN-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride typically involves the following steps:

Reductive Amination: The brominated phenyl compound undergoes reductive amination with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Azides, other substituted derivatives.

Scientific Research Applications

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of (1R)-1-(4-Bromophenyl)-2-phenylethanamine hydrochloride with structurally related compounds:

Notes:

- Dual aromaticity : The target compound’s dual aromatic rings (4-bromophenyl and phenyl) confer higher lipophilicity compared to analogs like (R)-1-(4-Bromophenyl)ethylamine HCl, which has only one aromatic group. This property may enhance membrane permeability but reduce aqueous solubility.

- Stereochemical impact : Enantiopure derivatives like (R)-1-(4-Bromophenyl)ethylamine HCl (99% ee, ) highlight the importance of chirality in biological activity, suggesting the target compound’s R-configuration could influence receptor binding selectivity .

Potential Pharmacological Implications

- Receptor interactions : highlights FFAR1 binding for a bicyclic aminium chloride, suggesting aromatic and halogenated amines may target lipid-sensing receptors. The target compound’s bromophenyl group could similarly engage in hydrophobic or halogen-bonding interactions .

- Bioisosteric replacements : Thiophene-based analogs (e.g., ) and naphthyl derivatives () demonstrate the versatility of aromatic substituents in modulating activity, implying that the target’s phenyl group could serve as a bioisostere for other planar systems .

Biological Activity

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its potential interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a bromophenyl group and a phenylethanamine backbone, which contributes to its biological activity. The bromine atom enhances binding affinity to various receptors, particularly those involved in neurotransmission.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, which can lead to various physiological effects:

- Binding Affinity : The bromine atom increases the compound's affinity for neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.

- Physiological Effects : By influencing neurotransmitter systems, the compound may exhibit effects such as mood modulation, analgesia, or neuroprotection.

Neurotransmitter Interaction

Research indicates that this compound interacts with several neurotransmitter systems:

- Dopaminergic System : Preliminary studies suggest that this compound may enhance dopaminergic activity, which could have implications for treating disorders like Parkinson's disease or depression.

- Serotonergic System : Its potential effects on serotonin receptors may contribute to anxiolytic or antidepressant-like properties.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Release | Increased release of dopamine in neuronal cultures. |

| Receptor Binding Assays | High binding affinity for serotonin and dopamine receptors. |

| Cell Viability Assays | Exhibited cytotoxic effects on certain cancer cell lines at high concentrations. |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neurons from oxidative stress in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

- Anticancer Activity : Research indicated that this compound exhibited selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has favorable solubility and stability profiles, making it a candidate for further drug development .

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects.

- Formulation Development : Exploring different formulations to enhance bioavailability and target delivery to specific tissues.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1R)-1-(4-Bromophenyl)-2-phenylethanamine hydrochloride?

- Methodological Answer : Asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) is a common approach. Post-reduction, the amine is treated with HCl to form the hydrochloride salt. Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances chiral purity. Similar protocols are documented for structurally related bromophenyl amines, where sodium borohydride reductions and acid-mediated salt formations are critical .

Q. Which analytical techniques are essential for structural validation of this compound?

- Methodological Answer :

- HRMS : Confirms molecular formula (C₁₄H₁₅BrN·HCl).

- ¹H/¹³C NMR : Assigns proton/carbon environments; 2D techniques (COSY, NOESY) resolve stereochemistry.

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers (≥98% purity).

- Melting Point Analysis : Matches literature values (e.g., 249–254°C for analogous bromophenyl derivatives) .

Advanced Research Questions

Q. How can enantiomeric contamination be resolved during synthesis?

- Methodological Answer : Kinetic resolution with chiral resolving agents (e.g., L-tartaric acid) selectively crystallizes the target enantiomer. Enzymatic methods (e.g., lipase-mediated acylation) or preparative chiral SFC (Supercritical Fluid Chromatography) are alternatives. These methods are validated for bromophenyl ethanamine analogs in pharmacological impurity standards .

Q. What factors influence the stability of this hydrochloride salt in aqueous solutions?

- Methodological Answer : Stability is pH-dependent; buffered solutions (pH 4–6) minimize degradation. Thermal stability is assessed via accelerated aging (40°C/75% RH), monitored by HPLC. Light sensitivity necessitates amber vial storage. Related hydrochlorides in show enhanced stability under these conditions .

Q. Why is hydrochloride the preferred counterion for this amine in pharmaceutical research?

- Methodological Answer : Hydrochloride salts improve aqueous solubility and crystallinity, aiding purification. The amine’s pKa (~9–10) aligns with HCl’s acidity for stable salt formation. This strategy is standard for bromophenyl ethanamines, as seen in and .

Q. How can researchers optimize reaction yields in large-scale synthesis?

- Methodological Answer : Catalytic efficiency is maximized using flow chemistry for asymmetric hydrogenation. Solvent selection (e.g., THF/water biphasic systems) reduces byproducts. Process analytical technology (PAT) monitors reaction progression in real-time. Similar optimizations are noted for morpholine derivatives in .

Data Contradictions and Resolution

- Contradiction : lists melting points (249–254°C) for a bromophenyl derivative, while other entries lack thermal data.

- Resolution : Cross-validate using differential scanning calorimetry (DSC) and compare with structurally similar compounds in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.